Cas no 1996794-63-8 (5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole)

5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole structure
1996794-63-8 structure
Product Name:5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole
CAS No:1996794-63-8
MF:C10H12N4S
MW:220.294079780579
CID:6171920
PubChem ID:165949271
Update Time:2025-06-30

5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole
    • 1996794-63-8
    • EN300-1075031
    • 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole
    • Inchi: 1S/C10H12N4S/c1-6-12-4-8(15-6)10-9-7(2-3-11-10)13-5-14-9/h4-5,10-11H,2-3H2,1H3,(H,13,14)
    • InChI Key: JHIJMKNVZUEIHI-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1C1C2=C(CCN1)NC=N2

Computed Properties

  • Exact Mass: 220.07826757g/mol
  • Monoisotopic Mass: 220.07826757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 81.8Ų

5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole Pricemore >>

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Additional information on 5-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-2-methyl-1,3-thiazole

Comprehensive Overview of 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole (CAS No. 1996794-63-8)

The compound 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole (CAS No. 1996794-63-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This article delves into its chemical properties, synthesis, and relevance in modern drug discovery, while addressing common queries and trends in the field.

Chemically, 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole belongs to the class of fused imidazo-pyridine derivatives, which are known for their versatility in medicinal chemistry. The presence of both imidazo[4,5-c]pyridine and thiazole moieties in its structure contributes to its ability to interact with biological targets, making it a promising candidate for the development of kinase inhibitors and other small-molecule therapeutics. Researchers are particularly interested in its potential role in modulating cellular signaling pathways.

In recent years, the demand for novel heterocyclic compounds like 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole has surged, driven by advancements in precision medicine and targeted drug delivery. A frequently searched question in scientific forums is: "How does the imidazo-pyridine core enhance bioactivity?" Studies suggest that the nitrogen-rich framework of the imidazo[4,5-c]pyridine ring improves binding affinity to enzymes and receptors, while the thiazole group offers metabolic stability.

The synthesis of CAS No. 1996794-63-8 typically involves multi-step organic reactions, including cyclization and functional group transformations. One of the challenges in its production is achieving high regioselectivity, a topic often explored in academic literature. Innovations in catalytic methods, such as transition-metal-catalyzed cross-coupling, have streamlined its preparation, addressing another common query: "What are the optimal conditions for synthesizing this compound?"

From an application standpoint, 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole is being investigated for its potential in treating inflammatory and proliferative disorders. Its mechanism of action often involves the inhibition of specific protein kinases, a hot topic in oncology research. The compound's imidazo[4,5-c]pyridine scaffold is structurally analogous to purine bases, enabling it to mimic ATP in kinase binding sites—a property highly sought after in drug design.

Another trending discussion revolves around the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of such compounds. Researchers are keen to understand how the methyl-thiazole substituent influences pharmacokinetics. Preliminary data indicate that the lipophilic nature of the thiazole ring may enhance membrane permeability, a critical factor for oral bioavailability.

In conclusion, 5-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-2-methyl-1,3-thiazole represents a compelling case study in the intersection of synthetic chemistry and drug development. Its structural complexity and biological relevance align with current trends in personalized medicine and AI-driven molecular design. As the scientific community continues to explore its full potential, this compound is poised to remain a focal point in innovative therapeutic strategies.

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